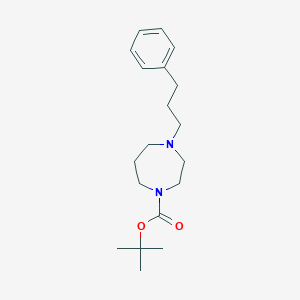

tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate

Overview

Description

tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate: is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a phenylpropyl group, and a diazepane ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate typically involves the reaction of 1,4-diazepane with tert-butyl chloroformate and 3-phenylpropylamine. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles replace the tert-butyl or phenylpropyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted diazepanes .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound can be used as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable for studying receptor-ligand interactions and signaling pathways .

Medicine: It can be used in the synthesis of drugs that target neurological disorders, due to its diazepane ring structure which is similar to that of many psychoactive compounds .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can bind to these targets, modulating their activity and leading to various biological effects. The tert-butyl and phenylpropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

tert-Butyl 4-(3-phenylpropyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a diazepane ring.

tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

Uniqueness: tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate is unique due to its combination of a diazepane ring with tert-butyl and phenylpropyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds. For example, the diazepane ring provides a distinct binding affinity to certain biological targets, making it valuable for drug discovery and development .

Biological Activity

tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate is a chemical compound characterized by its unique diazepane structure and a tert-butyl ester group. Its molecular formula is , with a molecular weight of approximately 318.45 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry, due to the presence of the diazepane moiety, which includes two nitrogen atoms in a seven-membered ring that can facilitate various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors. The diazepane ring allows for binding to various receptors, including serotonin and dopamine receptors, which are crucial in modulating neurotransmitter levels and signaling pathways. This interaction can lead to therapeutic effects beneficial for conditions such as anxiety and depression.

Pharmacokinetics

The lipophilicity introduced by the phenylpropyl group enhances the compound's ability to cross biological membranes, which is essential for its pharmacokinetic properties. Studies suggest that modifications in the structure can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Analysis

The following table summarizes structural comparisons with related compounds that may exhibit similar biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | Structure | Contains a piperazine ring; potential for different receptor interactions. |

| tert-Butyl 4-(3-chloro-5-fluorophenyl)-1,4-diazepane-1-carboxylate | Structure | Halogen substitution may enhance biological activity. |

| tert-Butyl 4-(3-methylphenyl)-1,4-diazepane-1-carboxylate | Structure | Methyl substitution alters lipophilicity and receptor affinity. |

These compounds illustrate how minor structural modifications can lead to significant differences in biological activity and applications.

Case Studies

Recent studies have investigated the efficacy of this compound in various biological systems:

- Neuropharmacological Studies : In animal models, this compound has shown promise in reducing anxiety-like behaviors through modulation of serotonin receptors. These findings suggest its potential as an anxiolytic agent.

- Anticancer Activity : Preliminary research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through receptor-mediated pathways.

- Antimicrobial Properties : Some studies have explored the antimicrobial activity of related diazepane derivatives, indicating that structural variations can enhance efficacy against bacterial strains.

Interaction Profiles

Understanding the interaction profiles of this compound is crucial for optimizing its therapeutic potential. Research indicates that this compound may interact with multiple biological targets beyond neurotransmitter receptors, including:

- Ion Channels : Potential modulation of ion channel activity could influence neuronal excitability.

- Enzymatic Pathways : Interaction with enzymes involved in metabolic processes may enhance or inhibit specific biochemical pathways.

Properties

IUPAC Name |

tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-14-8-13-20(15-16-21)12-7-11-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVIXGGXLLSTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.